![molecular formula C25H24NO7P B556959 Fmoc-L-4-Phosphonomethylphenylalanine CAS No. 229180-64-7](/img/structure/B556959.png)
Fmoc-L-4-Phosphonomethylphenylalanine
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Overview
Description
Fmoc-L-4-Phosphonomethylphenylalanine, also known as Fmoc-pmp-amino acid, is a derivative of phenylalanine that contains a phosphonomethyl group . It is an important molecule used in the fields of medicinal chemistry and biochemical research .
Synthesis Analysis
The synthesis of Fmoc-L-4-Phosphonomethylphenylalanine has been reported in several studies. Another study reported the synthesis of D,L-fmoc protected 4- phosphonomethylphenylalanine derivatives and their enzymatic resolution .
Molecular Structure Analysis
The molecular formula of Fmoc-L-4-Phosphonomethylphenylalanine is C25H24NO7P . Its molecular weight is 481.43 g/mol .
Scientific Research Applications
1. Synthesis of Peptides for Biophysical and Biochemical Studies Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-L-4-Pmp) is commonly used in the synthesis of various peptides that are crucial in biophysical and biochemical studies. These peptides can be tailored to study protein-protein interactions, enzyme-substrate relationships, and other fundamental processes in biology .
Development of Peptide-Derived Materials
Researchers utilize Fmoc-L-4-Pmp in the creation of peptide-derived materials. These materials have potential applications in biotechnology and nanotechnology, where they can be used to create novel biomaterials with specific properties for targeted uses .
Drug Synthesis for Cancer Treatments
Fmoc-L-4-Pmp plays a role in the synthesis of drugs used in cancer treatments. The compound’s ability to be incorporated into peptides allows for the creation of drugs that can target cancer cells with high specificity, potentially leading to more effective treatments with fewer side effects .
Medical Applications Beyond Cancer Treatment
Beyond cancer therapy, Fmoc-L-4-Pmp may be involved in the synthesis of drugs for other medical applications. Its versatility in peptide synthesis makes it a valuable compound for developing treatments for various diseases .
Research on Enzyme Inhibitors
The compound’s structure allows it to be used in research focused on developing enzyme inhibitors. These inhibitors can regulate biological pathways and have therapeutic potential for diseases where enzyme activity is dysregulated .
6. Study of Protein Folding and Structure Fmoc-L-4-Pmp can be incorporated into peptides that mimic natural proteins, aiding in the study of protein folding and structure. This research can provide insights into how proteins function and lead to the development of new therapeutic strategies .
Exploration of Peptide-Based Diagnostics
The unique properties of Fmoc-L-4-Pmp enable its use in peptide-based diagnostics. Peptides containing this compound could be designed to bind specific biomarkers, aiding in the detection and diagnosis of diseases .
Advancements in Peptide Therapeutics
Finally, Fmoc-L-4-Pmp contributes to advancements in peptide therapeutics. As research progresses, peptides containing this compound may lead to new classes of therapeutics with improved efficacy and safety profiles .
For further detailed information on each application, including experimental data and specific studies, additional research from scientific databases and publications would be necessary.
Safety and Hazards
Fmoc-L-4-Phosphonomethylphenylalanine is intended for R&D use only and is not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYXGOVBZKHLL-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375798 |
Source
|
Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-4-Phosphonomethylphenylalanine | |
CAS RN |
229180-64-7 |
Source
|
Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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